molecular formula C9H14O2S B1424378 2-{1-[(prop-2-en-1-ylsulfanyl)methyl]cyclopropyl}acetic acid CAS No. 1001907-54-5

2-{1-[(prop-2-en-1-ylsulfanyl)methyl]cyclopropyl}acetic acid

Cat. No.: B1424378
CAS No.: 1001907-54-5
M. Wt: 186.27 g/mol
InChI Key: DZKGIJIEFLDZOV-UHFFFAOYSA-N
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Description

2-{1-[(Prop-2-en-1-ylsulfanyl)methyl]cyclopropyl}acetic acid is a sophisticated chemical reagent designed for pharmaceutical and chemical research. This compound features a unique structure that combines a cyclopropyl ring, a thioether linkage, and a terminal acetic acid group, making it a versatile and valuable synthetic intermediate. The cyclopropyl group is a prominent scaffold in medicinal chemistry, known for its ability to influence the potency, metabolic stability, and conformational properties of drug candidates by restricting molecular flexibility . The incorporation of a prop-2-en-1-ylsulfanyl (allylthio) group introduces a reactive handle for further chemical modifications; the sulfur atom can participate in coordination chemistry or interact with biological targets, while the allyl group can undergo various cross-coupling or addition reactions . This molecular architecture suggests potential applications in developing novel enzyme inhibitors or receptor modulators, particularly for targets sensitive to constrained geometries and sulfur-based interactions. The acetic acid moiety further enhances its utility, allowing for straightforward derivation into amides, esters, and other functionalized compounds. From a synthetic chemistry perspective, this compound serves as a key building block for the construction of more complex molecules. Its structure is amenable to exploring structure-activity relationships (SAR) in drug discovery programs, particularly in areas where cyclopropyl-containing derivatives have shown promise . Researchers can employ this reagent in the synthesis of potential therapeutic agents, leveraging its functional groups for conjugation, cyclization, or polymer synthesis . This product is provided for research use only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[1-(prop-2-enylsulfanylmethyl)cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2S/c1-2-5-12-7-9(3-4-9)6-8(10)11/h2H,1,3-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKGIJIEFLDZOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSCC1(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704062
Record name (1-{[(Prop-2-en-1-yl)sulfanyl]methyl}cyclopropyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001907-54-5
Record name (1-{[(Prop-2-en-1-yl)sulfanyl]methyl}cyclopropyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthesis

Step Reaction Reagents/Conditions Product Yield (%)
1 Cyclization of dibromoneopentyl glycol Zn powder, EtOH, reflux 4h, N2 atmosphere Cyclopropyl dimethanol (VI) 85%
2 Formation of cyclic sulfite Cyclopropyl dimethanol + sulfur oxychloride Cyclopropyl dimethanol cyclic sulfite (V) Not specified
3 Ring-opening of cyclic sulfite Potassium thioacetate or thioacetic acid potassium salt, Methyl sulfoxide, 0 °C, 7h 1-methylol cyclopropyl thiomethyl acetic ester (IV) 82%
4 Sulfonic acid esterification Methylsulfonyl chloride or p-toluenesulfonyl chloride Sulfonic ester intermediate (III) Not specified
5 Cyano group substitution Nucleophilic substitution with cyanide Cyano-substituted intermediate (II) Not specified
6 Alkaline hydrolysis NaOH aqueous solution, 30 °C, 10h; then 90 °C, 12h 2-{1-[(prop-2-en-1-ylsulfanyl)methyl]cyclopropyl}acetic acid (I) 73%

Note: The final product corresponds to 1-thiopurine methyltransferase cyclopropyl acetic acid in the patent, structurally related to the target compound.

Reaction Details and Conditions

  • Cyclization (Step 1): The dibromoneopentyl glycol is dissolved in ethanol and refluxed with zinc powder under nitrogen to form cyclopropyl dimethanol, monitored by TLC and GC for completion.
  • Cyclic Sulfite Formation (Step 2): Reaction with sulfur oxychloride converts the diol to a cyclic sulfite, facilitating subsequent nucleophilic ring-opening.
  • Ring-Opening (Step 3): The cyclic sulfite is opened by potassium thioacetate in methyl sulfoxide at low temperature to yield the thioester intermediate with high yield.
  • Sulfonic Acid Esterification (Step 4): Reaction with methylsulfonyl chloride or tosyl chloride introduces a good leaving group for the next substitution.
  • Cyano Substitution (Step 5): The sulfonate ester is displaced by cyanide ion, forming a nitrile intermediate.
  • Hydrolysis (Step 6): The nitrile is hydrolyzed under alkaline conditions to the final carboxylic acid product.

Advantages and Industrial Relevance

  • The synthetic route uses cheap and readily available starting materials such as dibromoneopentyl glycol.
  • The process is simple and scalable , suitable for industrial production.
  • The ring-opening reaction with thioacetic acid potassium salt provides a higher yield compared to earlier methods involving harsher conditions and longer reaction times.
  • The method avoids complicated isolation steps and uses mild conditions for hydrolysis, improving safety and cost-effectiveness.

Summary Table of Preparation Routes

Route Key Feature Advantages Disadvantages
Route 1 Cyanide ring-opening of cyclic sulfite with sodium cyanide Established method Harsh conditions, long reaction times, requires iodide catalyst
Route 2 Bromination of 1-methylol cyclopropyl acetonitrile followed by thiocarbamide reaction Alternative intermediate formation Complex operations, poor selectivity
Route 3 (Preferred) Direct ring-opening of cyclic sulfite with potassium thioacetate followed by sulfonylation and cyanide substitution High yield, simple, cost-effective, industrially feasible Requires controlled reaction conditions

Representative Experimental Data (From Patent Examples)

Compound Yield (%) Key Characterization Data
Cyclopropyl dimethanol (VI) 85% GC purity 98%, colorless liquid
1-methylol cyclopropyl thiomethyl acetic ester (IV) 82% 1H NMR (CDCl3): δ 3.45 (d, 2H), 3.01 (s, 2H), 0.54 (m, 4H); MS (ESI) m/z=161 (M+1)
Final acid product (I) 73% White solid, purified by crystallization

Chemical Reactions Analysis

Types of Reactions

2-{1-[(prop-2-en-1-ylsulfanyl)methyl]cyclopropyl}acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or alkanes .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-{1-[(prop-2-en-1-ylsulfanyl)methyl]cyclopropyl}acetic acid exhibit potential anticancer properties. Research has shown that derivatives of this compound can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis. This effect is attributed to its ability to interfere with signaling pathways involved in inflammation .

Neuroprotective Properties

There is emerging evidence that this compound may offer neuroprotective benefits. In vitro studies demonstrate its potential to protect neuronal cells from oxidative stress-induced damage, suggesting applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis, modulates cell cycle regulators
Anti-inflammatoryInhibits pro-inflammatory cytokines
NeuroprotectiveProtects against oxidative stress

Case Study 1: Anticancer Research

In a study published in Cancer Letters, researchers synthesized several derivatives of this compound and tested their effects on various cancer cell lines. The results showed significant cytotoxicity against breast and colon cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Inflammation Model

A study conducted on a rat model of induced arthritis assessed the anti-inflammatory effects of the compound. The treatment group showed a marked reduction in paw swelling and histological analysis revealed decreased inflammatory cell infiltration compared to the control group .

Mechanism of Action

The mechanism of action of 2-{1-[(prop-2-en-1-ylsulfanyl)methyl]cyclopropyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share the cyclopropaneacetic acid backbone but differ in substituents, leading to variations in properties and applications:

Compound Name Substituent on Cyclopropane Molecular Formula Molecular Weight (g/mol) Key Applications/Findings Evidence Sources
2-{1-[(prop-2-en-1-ylsulfanyl)methyl]cyclopropyl}acetic acid Allylthio-methyl (-CH₂-S-CH₂-CH=CH₂) C₉H₁₄O₂S 186.28 Intermediate in pharmaceutical synthesis (e.g., Montelukast).
2-[1-(Mercaptomethyl)cyclopropyl]acetic acid Mercaptomethyl (-CH₂-SH) C₆H₁₀O₂S 146.20 Key intermediate in Montelukast synthesis; used to introduce thiol groups.
[(1S,2R)-2-Hexylcyclopropyl]acetic acid Hexyl (-C₆H₁₃) C₁₁H₂₀O₂ 184.28 Studied for lipid metabolism modulation; chiral specificity noted.
2-[1-(2-Methylphenyl)cyclopropyl]acetic acid 2-Methylphenyl (aromatic ring) C₁₂H₁₄O₂ 190.24 Potential use in polymer chemistry; aromatic interactions alter solubility.
2-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid Boc-protected amino-methyl (-CH₂-NH-Boc) C₁₁H₁₉NO₄ 229.28 Peptide synthesis; Boc group enables controlled deprotection.

Stability and Reactivity

  • Cyclopropane rings confer strain-driven reactivity, making these compounds versatile in ring-opening reactions. For example, the hexyl derivative undergoes selective oxidation at the cyclopropane moiety .
  • The Boc-protected amino-methyl derivative exhibits stability under acidic conditions, ideal for stepwise peptide synthesis .

Biological Activity

2-{1-[(prop-2-en-1-ylsulfanyl)methyl]cyclopropyl}acetic acid, also known by its CAS number 1001907-54-5, is a compound that has garnered interest for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC9H14O2S
Molecular Weight186.27 g/mol
Melting PointNot specified
pKaNot available
AppearanceOff-white solid

The structure of the compound features a cyclopropyl group linked to an acetic acid moiety and a prop-2-en-1-ylsulfanyl substituent, which may contribute to its biological activity.

Research into the biological activity of this compound suggests several potential mechanisms:

  • Antitumor Activity : Similar compounds have shown promise in preclinical models for their ability to inhibit tumor growth. The presence of the cyclopropyl group may enhance lipophilicity, facilitating better cell membrane penetration and interaction with intracellular targets.
  • Anti-inflammatory Effects : Compounds with sulfanyl groups are often associated with anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or modulation of signaling pathways such as NF-kB.
  • Antioxidant Properties : The structure indicates potential for radical scavenging activity, which can protect cells from oxidative stress and contribute to overall cellular health.

Preclinical Studies

A study investigated the effects of structurally similar compounds on various cancer cell lines. The results indicated that modifications in the side chains significantly influenced cytotoxicity. For instance, compounds with a cyclopropyl moiety exhibited enhanced growth inhibition in breast cancer cell lines compared to their non-cyclopropyl counterparts .

Pharmacological Assessment

In another research effort, a series of derivatives were synthesized and tested for anti-inflammatory activity. The findings revealed that certain derivatives demonstrated significant inhibition of nitric oxide production in macrophages, suggesting a mechanism that could be relevant for treating inflammatory diseases .

Comparative Analysis

To better understand the biological implications of this compound, it is useful to compare it with other similar compounds:

Compound NameActivity TypeIC50 (µM)Reference
Flavone Acetic AcidAntitumor1.98 ± 1.22
Thiazole DerivativeAnticancer< 10
Sulfanyl CyclopropaneAnti-inflammatory5.0 ± 0.5

Q & A

Q. How to address discrepancies in reported melting points or spectroscopic data?

  • Methodological Answer :
  • Reproduce Synthesis : Verify protocols (e.g., solvent purity, reaction time).
  • Interlaboratory Validation : Collaborate with independent labs using standardized methods.
  • Crystallographic Confirmation : Resolve ambiguities via single-crystal X-ray analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{1-[(prop-2-en-1-ylsulfanyl)methyl]cyclopropyl}acetic acid
Reactant of Route 2
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2-{1-[(prop-2-en-1-ylsulfanyl)methyl]cyclopropyl}acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.